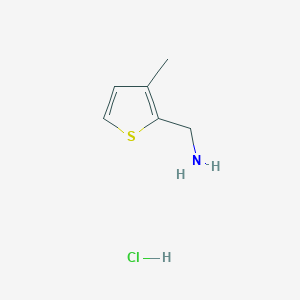

(3-Methylthiophen-2-yl)methanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

(3-methylthiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5-2-3-8-6(5)4-7;/h2-3H,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVARVCZSIXJDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655350 | |

| Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071674-80-0 | |

| Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application Notes and Protocols for Coupling Reactions with (3-Methylthiophen-2-yl)methanamine

Introduction: The Versatility of a Privileged Scaffold

(3-Methylthiophen-2-yl)methanamine is a key building block for researchers in medicinal chemistry and drug discovery. Its structure, featuring a primary amine tethered to a substituted thiophene ring, offers a versatile handle for a multitude of chemical transformations. The thiophene moiety is a well-regarded bioisostere for the phenyl ring, often employed to modulate physicochemical properties such as solubility, metabolic stability, and target-binding interactions. The primary amine function serves as a nucleophilic center and a protonatable group, crucial for forming hydrogen bonds with biological targets and for derivatization.

This guide provides an in-depth exploration of several robust and widely applicable coupling reactions involving (3-Methylthiophen-2-yl)methanamine. Moving beyond simple procedural lists, we delve into the causality behind methodological choices, offering insights to empower researchers to adapt and troubleshoot these protocols effectively. The reactions covered—amide bond formation, reductive amination, urea synthesis, and Buchwald-Hartwig amination—represent the cornerstone techniques for elaborating this scaffold into a diverse library of compounds for screening and development.

Section 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most common coupling reaction in drug discovery, prized for its high stability and ability to form key hydrogen bond interactions. The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be activated to a more electrophilic species.[1][2]

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of (3-Methylthiophen-2-yl)methanamine, forming the desired amide bond. The addition of HOBt is crucial as it minimizes side reactions and suppresses racemization if the carboxylic acid contains a chiral center.[2]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol details a standard procedure for coupling (3-Methylthiophen-2-yl)methanamine with a generic carboxylic acid (R-COOH).

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Activation: Cool the solution to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes. Successful activation is often indicated by the dissolution of the reagents.

-

Amine Addition: In a separate vial, prepare a solution of (3-Methylthiophen-2-yl)methanamine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting amine is consumed (typically 4-16 hours).

-

Work-up: Dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acid and HOBt, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (eq) | Role | Notes |

| Carboxylic Acid | 1.0 | Electrophile Precursor | Limiting reagent |

| (3-Methylthiophen-2-yl)methanamine | 1.1 | Nucleophile | A slight excess ensures complete consumption of the activated acid |

| EDC·HCl | 1.2 | Coupling Agent | Activates the carboxylic acid |

| HOBt | 1.2 | Additive | Suppresses side reactions and racemization |

| DIPEA / TEA | 2.0 | Base | Scavenges HCl byproduct from EDC·HCl and neutralizes the amine salt |

| Solvent | - | Reaction Medium | Anhydrous DCM or DMF are common choices[3] |

| Temperature | 0 °C to RT | Reaction Condition | Initial cooling controls the rate of activation; reaction proceeds at RT |

| Time | 4-16 hours | Reaction Condition | Monitored by TLC or LC-MS |

Experimental Workflow: Amide Coupling

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Section 2: Reductive Amination - Forging C-N Bonds with Control

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone.[4][5] The reaction proceeds in two stages: the initial formation of an imine intermediate through the condensation of the amine and the carbonyl compound, followed by the in-situ reduction of this imine to the corresponding amine.[5]

A key advantage of this method is its high chemoselectivity when using an appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary choice. It is a mild reductant that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone.[5] This selectivity allows for a convenient one-pot procedure where all reagents are mixed together without the need to isolate the imine.[4]

Protocol 2: One-Pot Reductive Amination with STAB

This protocol describes the synthesis of a secondary amine by coupling (3-Methylthiophen-2-yl)methanamine with a generic aldehyde (R-CHO).

Step-by-Step Methodology:

-

Reagent Preparation: To a flask containing a stirred solution of the aldehyde (1.0 eq) in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1 M), add (3-Methylthiophen-2-yl)methanamine (1.1 eq).

-

Imine Formation (Optional Pre-mixing): Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can sometimes accelerate this step.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion. The reaction is often mildly exothermic.

-

Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by flash column chromatography.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (eq) | Role | Notes |

| Aldehyde / Ketone | 1.0 | Carbonyl Source | Limiting reagent |

| (3-Methylthiophen-2-yl)methanamine | 1.1 | Nucleophile | A slight excess drives imine formation |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent | Mild and selective for the imine/iminium ion[5] |

| Acetic Acid (optional) | 0.1 | Catalyst | Catalyzes imine formation |

| Solvent | - | Reaction Medium | Anhydrous DCE, DCM, or THF are suitable |

| Temperature | Room Temperature | Reaction Condition | Mild conditions are sufficient |

| Time | 2-24 hours | Reaction Condition | Monitored by TLC or LC-MS |

Experimental Workflow: Reductive Amination

Caption: One-pot workflow for reductive amination using STAB.

Section 3: Urea Synthesis - Building Blocks for Potent Inhibitors

The urea functional group is prevalent in numerous approved drugs and bioactive compounds, acting as a rigid and effective hydrogen bond donor-acceptor unit.[6] A straightforward and high-yielding method to synthesize unsymmetrical ureas is the reaction of a primary amine with an isocyanate.[7] This reaction is typically fast, clean, and proceeds without the need for a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate, leading directly to the stable urea product.

Protocol 3: Urea Formation via Isocyanate Addition

This protocol outlines the synthesis of a substituted urea from (3-Methylthiophen-2-yl)methanamine and a generic isocyanate (R-NCO).

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve (3-Methylthiophen-2-yl)methanamine (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Isocyanate Addition: Cool the solution to 0 °C. Prepare a solution of the isocyanate (1.05 eq) in the same solvent and add it dropwise to the stirred amine solution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is often very rapid, and the product may precipitate from the solution. Monitor by TLC or LC-MS for the disappearance of the starting amine (typically < 1 hour).

-

Isolation: If the product precipitates, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried.

-

Work-up (if necessary): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by trituration, recrystallization, or column chromatography if needed.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (eq) | Role | Notes |

| (3-Methylthiophen-2-yl)methanamine | 1.0 | Nucleophile | Limiting reagent |

| Isocyanate (R-NCO) | 1.05 | Electrophile | A small excess ensures full conversion of the amine |

| Solvent | - | Reaction Medium | Anhydrous THF, DCM, or Acetonitrile |

| Temperature | 0 °C to RT | Reaction Condition | Exothermic reaction, initial cooling is advised |

| Time | < 1 hour | Reaction Condition | Typically a very fast reaction |

Experimental Workflow: Urea Synthesis

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.